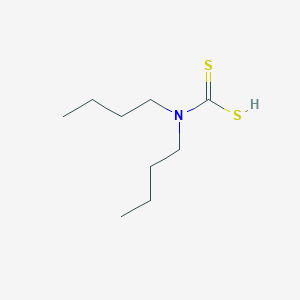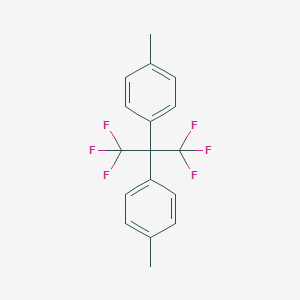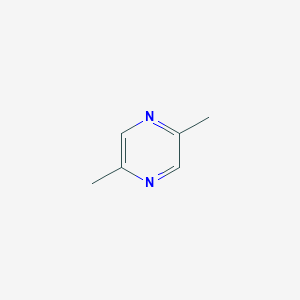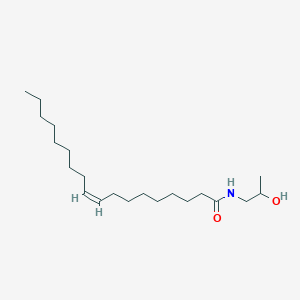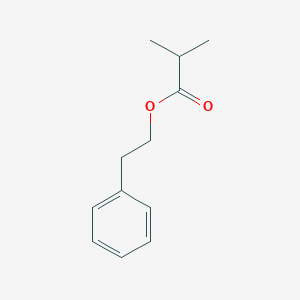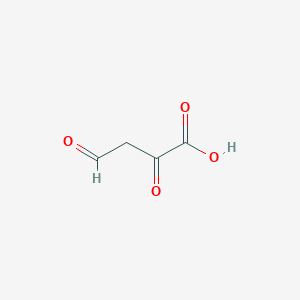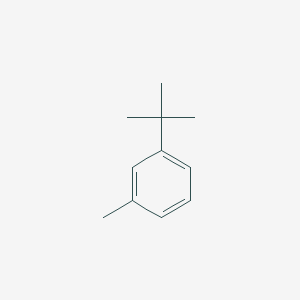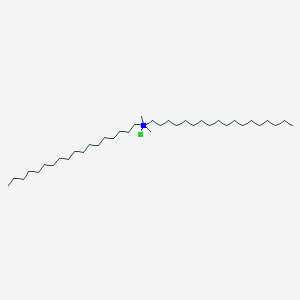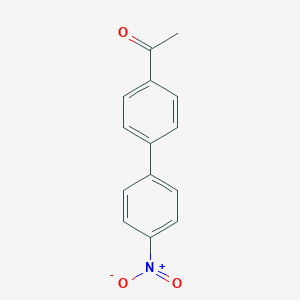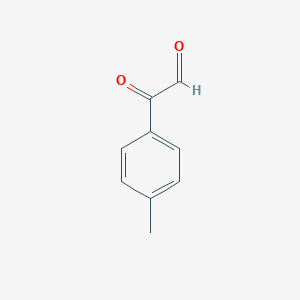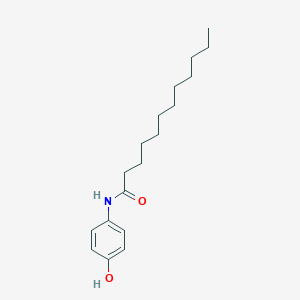
N-(4-Hydroxyphenyl)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxyphenyl)dodecanamide, commonly known as Olvanil, is a synthetic compound that belongs to the class of vanilloid receptor agonists. It was first synthesized by researchers at the University of Connecticut in 2002 and has since then gained attention due to its potential therapeutic applications.
Mécanisme D'action
Olvanil acts as an agonist of the TRPV1 receptor, which is a non-selective cation channel present in sensory neurons. Upon activation, the TRPV1 receptor allows the influx of calcium ions into the cell, leading to the release of various neurotransmitters and neuropeptides. These molecules are responsible for the pain, inflammation, and other physiological responses associated with TRPV1 activation. Olvanil has been shown to activate the TRPV1 receptor in a dose-dependent manner, leading to the release of endogenous opioids and subsequent pain relief.
Effets Biochimiques Et Physiologiques
Olvanil has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to reduce the production of reactive oxygen species, which are responsible for oxidative stress and cell damage. Olvanil has been found to have neuroprotective effects by reducing the damage caused by ischemia and oxidative stress in neurons. It has also been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Olvanil has several advantages for use in laboratory experiments. It is easy to synthesize and purify, making it readily available for research purposes. Olvanil has also been found to have a high degree of selectivity for the TRPV1 receptor, making it a useful tool for studying TRPV1-mediated physiological responses. However, Olvanil has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on Olvanil. One area of interest is the development of Olvanil analogs with improved pharmacokinetic properties. Another area of research is the investigation of Olvanil's potential therapeutic applications in the treatment of chronic pain, inflammation, and neurodegenerative diseases. Additionally, the role of Olvanil in the regulation of metabolic processes such as glucose homeostasis and lipid metabolism is an area of active research. Finally, the use of Olvanil in combination with other drugs for the treatment of various diseases is an area of potential future research.
Conclusion:
In conclusion, Olvanil is a synthetic compound that has potential therapeutic applications in various fields of medicine. Its activation of the TRPV1 receptor leads to pain relief and anti-inflammatory effects. Olvanil has been shown to have neuroprotective and anti-tumor properties as well. Although Olvanil has some limitations, it is a useful tool for studying TRPV1-mediated physiological responses. Future research on Olvanil should focus on the development of analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Olvanil involves the reaction between 4-hydroxybenzaldehyde and lauric acid. The reaction is catalyzed by p-toluenesulfonic acid and carried out in refluxing toluene. The resulting product is then purified by column chromatography, yielding Olvanil as a white crystalline powder.
Applications De Recherche Scientifique
Olvanil has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. Olvanil has been shown to activate the TRPV1 receptor, which is responsible for the detection of painful stimuli in the body. This activation leads to the release of endogenous opioids, resulting in pain relief.
Propriétés
Numéro CAS |
103-98-0 |
|---|---|
Nom du produit |
N-(4-Hydroxyphenyl)dodecanamide |
Formule moléculaire |
C18H29NO2 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
N-(4-hydroxyphenyl)dodecanamide |
InChI |
InChI=1S/C18H29NO2/c1-2-3-4-5-6-7-8-9-10-11-18(21)19-16-12-14-17(20)15-13-16/h12-15,20H,2-11H2,1H3,(H,19,21) |
Clé InChI |
JVKWTDRHWOSRFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O |
SMILES canonique |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O |
Autres numéros CAS |
103-98-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



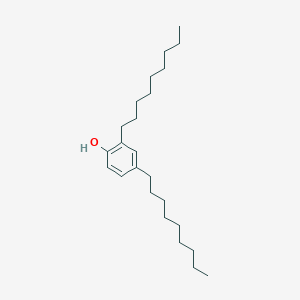
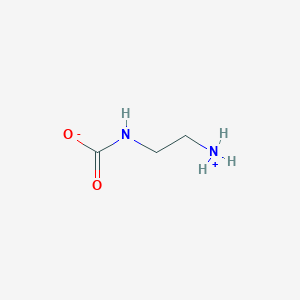
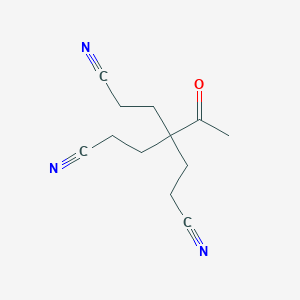
![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)
